Enkephalin, specifically the compound Ala(2)-ValNH2(5), is a synthetic analog of the naturally occurring enkephalins, which are pentapeptides that play a crucial role in modulating pain and stress responses in the human body. Enkephalins are classified as endogenous opioid peptides, primarily acting on opioid receptors to produce analgesic effects. The specific modification of Ala(2) and ValNH2(5) in this compound alters its binding affinity and biological activity compared to natural enkephalins.
Enkephalins are derived from proenkephalin, a precursor protein that is cleaved to produce various enkephalin peptides. The classification of enkephalins falls under the category of neuropeptides and they are further categorized as opioid peptides due to their interaction with opioid receptors (mu, delta, and kappa). The compound Ala(2)-ValNH2(5) represents a modified form of Leu-enkephalin, which typically has Leucine at the second position and an amide group at the fifth position.
The synthesis of Ala(2)-ValNH2(5) can be achieved through several methods, with solid-phase peptide synthesis (SPPS) being the most common approach. This method involves the following steps:
The molecular structure of Ala(2)-ValNH2(5) consists of a sequence of amino acids linked by peptide bonds. The specific structure can be represented as follows:
The presence of an amide group at the C-terminus enhances its stability and bioactivity compared to non-amidated forms .
In terms of chemical reactivity, Ala(2)-ValNH2(5) can participate in various reactions typical of peptides:
These reactions are crucial for modifying enkephalin analogs to enhance their therapeutic efficacy or specificity .
The mechanism of action for Ala(2)-ValNH2(5) involves its binding to opioid receptors in the central nervous system. Upon binding:
Data from studies indicate that modifications like those in Ala(2)-ValNH2(5) can significantly enhance binding affinity and selectivity for specific opioid receptors compared to natural enkephalins .
Relevant studies have shown that structural modifications can affect both solubility and stability profiles significantly .
Ala(2)-ValNH2(5) has several scientific applications:
Ongoing research continues to explore its efficacy and safety profile as a therapeutic agent .
Systematic Naming and Structural Code[Ala², Val⁵]-enkephalinamide follows a standardized nomenclature denoting amino acid substitutions and C-terminal modifications. The notation "Ala(2)" specifies D-alanine replacement at residue 2, while "ValNH2(5)" indicates valinamide (valine amide) at residue 5. Its IUPAC name is N-[(S)-1-[[(S)-1-[[2-[[2-[[(S)-2-Amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]acetyl]amino]-3-methylbutyl]carbamoyl]ethyl]carbamimidic acid, reflecting its peptide backbone and terminal modifications [9]. The "enkephalinamide" suffix signifies C-terminal amidation (–CONH₂), contrasting with natural enkephalins terminating in free carboxyl groups (–COOH). This amidation impedes carboxypeptidase-mediated degradation, a key strategy for enhancing stability [6] [9].
Classification FrameworkSynthetic enkephalin derivatives are categorized by modification sites and functional objectives:
Table 1: Structural and Receptor Affinity Comparison of Key Enkephalin Analogues
Compound | Sequence/Structure | Primary Modifications | Receptor Affinity (Ki, nM) | Metabolic Stability |
---|---|---|---|---|
Met-enkephalin | Tyr-Gly-Gly-Phe-Met-OH | None (natural ligand) | δ: 1.5; μ: 50 | Very low (min) |
[D-Ala²]-Met-enkephalin | Tyr-D-Ala-Gly-Phe-Met-OH | D-Ala² for Gly² | δ: 0.9; μ: 12 | Moderate ↑ (aminopeptidase resistance) |
[D-Ala², Val⁵]-enkephalinamide | Tyr-D-Ala-Gly-Phe-Val-NH₂ | D-Ala² + Val⁵-NH₂ | δ: 0.6; μ: 0.9 | High ↑ (aminopeptidase/carboxypeptidase resistance) |
DAMGO | Tyr-D-Ala-Gly-NMe-Phe-Gly-ol | D-Ala² + N-methyl-Phe⁴ + C-terminal alcohol | μ: 0.5; δ: >1000 | High |
Bivalent Ligand 17 | Dmt-D-Ala-Gly-Phe-βAla-[Small molecule] | Dmt¹ + linker + N-phenyl-piperidine propionamide | μ: 0.6; δ: 0.2 | Variable (designed for CNS penetration) [6] |
Receptor Specificity and Functional Outcomes[Ala², Val⁵]-enkephalinamide exhibits dual δ/μ agonism with enhanced μ-receptor affinity (Ki ≈ 0.9 nM) compared to Met-enkephalin (Ki ≈ 50 nM) [1] [9]. This shift arises from:
Phase 1: Addressing Metabolic Instability (1970s–1980s)The discovery of enkephalins in 1975 by Hughes and Kosterlitz revealed potent but transient opioid effects [1] [9]. Early analogues focused on inhibiting enzymatic degradation:
Phase 2: Optimizing Receptor Engagement and Signaling (1990s–2000s)Research shifted toward biasing receptor signaling and oligomerization effects:
Phase 3: Bivalent and Multifunctional Ligands (2010s–Present)[Ala², Val⁵]-enkephalinamide’s pharmacophore inspired hybrid molecules targeting receptor heteromers:
Table 2: Key Pharmacological Advances Enabled by [Ala², Val⁵]-Enkephalinamide-Inspired Designs
Research Era | Core Challenge | Insights from [Ala², Val⁵]-Enkephalinamide Pharmacology | Resultant Technologies/Concepts |
---|---|---|---|
Metabolic Stability | Rapid degradation in vivo | D-amino acids + C-terminal amidation resist proteases | Peptidase-resistant analogues (e.g., DADLE) |
Receptor Trafficking | Tolerance to opioid analgesia | C-terminal modifications may enhance endocytosis (cf. DAMGO) | Biased agonists promoting GRK/β-arrestin recruitment |
Receptor Heterogeneity | Selective δ vs. μ activation | Val⁵ hydrophobicity enhances μ affinity without losing δ activity | Bivalent μ/δ ligands with spacers [6] |
Sensory Modality | Differential pain inhibition | Exogenous analogues inhibit heat pain (unlike endogenous peptides) | Peripheral-restricted enkephalins [4] |
Impact on Contemporary Opioid Design[Ala², Val⁵]-enkephalinamide’s balanced δ/μ agonism provides a template for developing:
CAS No.: 20846-91-7
CAS No.: 10102-03-1
CAS No.: 56299-00-4
CAS No.: 2208-40-4
CAS No.: